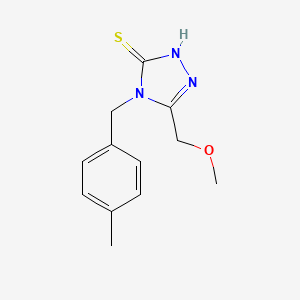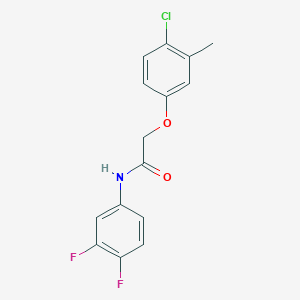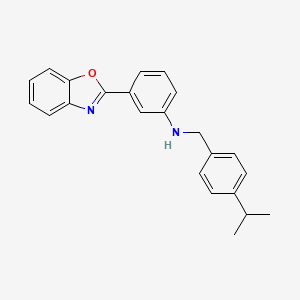![molecular formula C17H17ClO5 B4666367 propyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4666367.png)
propyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Descripción general
Descripción
Propyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPOA and is a derivative of coumarin, a natural compound found in many plants.
Mecanismo De Acción
The mechanism of action of CPOA varies depending on its application. In medicine, CPOA inhibits the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine has been shown to improve cognitive function in Alzheimer's disease patients. CPOA also inhibits the expression of inflammatory cytokines, which leads to a decrease in inflammation. In agriculture, CPOA inhibits the activity of certain enzymes that are involved in the growth of weeds, which leads to their death. In material science, CPOA forms a thin film on the surface of materials, which improves their durability and resistance to wear and tear.
Biochemical and Physiological Effects:
CPOA has been shown to have various biochemical and physiological effects depending on its application. In medicine, CPOA has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. In agriculture, CPOA has been shown to inhibit the growth of weeds. In material science, CPOA has been shown to improve the durability and resistance to wear and tear of materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPOA in lab experiments include its high purity and yield, its ability to inhibit the activity of certain enzymes and cytokines, and its potential applications in various fields. The limitations of using CPOA in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on CPOA. In medicine, further research is needed to determine the safety and efficacy of CPOA as a treatment for Alzheimer's disease and other conditions. In agriculture, further research is needed to determine the effectiveness of CPOA as a natural herbicide and its potential impact on the environment. In material science, further research is needed to determine the optimal conditions for using CPOA as a coating material and its potential applications in various industries. Overall, CPOA has shown promising potential in various fields and further research is needed to fully explore its potential applications.
Aplicaciones Científicas De Investigación
CPOA has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPOA has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In agriculture, CPOA has been tested as a natural herbicide due to its ability to inhibit the growth of certain weeds. In material science, CPOA has been studied for its potential use as a coating material for various surfaces.
Propiedades
IUPAC Name |
propyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5/c1-2-6-21-16(19)9-22-15-8-14-12(7-13(15)18)10-4-3-5-11(10)17(20)23-14/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGCDYNYRFLBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-furylmethyl)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4666287.png)
![2-{[3-(benzoylamino)benzoyl]amino}benzamide](/img/structure/B4666294.png)

![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4666309.png)

![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole](/img/structure/B4666324.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4666330.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4666339.png)

![[3-(4-chlorophenyl)prop-2-en-1-yl]{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine hydrochloride](/img/structure/B4666346.png)
![4-ethyl-1-[(2-phenylethyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4666350.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666359.png)

![N-[4-(acetylamino)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4666380.png)